Enhanced Lipophilicity via LogP Differentiation from Methylene-Bridged Analog
The target compound exhibits a calculated LogP of 3.15612, which is +0.56 higher than that of its closest analog, N-(furan-2-ylmethyl)-2-methylpyridin-3-amine (LogP 2.59512) . This difference arises from the replacement of a methylene linker with an ethyl linker and the presence of an additional methyl group on the pyridine ring, increasing the compound's lipophilicity. While TPSA (38.06 Ų) and hydrogen bonding capacity (3 H-acceptors, 1 H-donor) are identical between the two compounds, the higher LogP of the target compound suggests improved passive membrane permeability .
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.15612 |
| Comparator Or Baseline | N-(furan-2-ylmethyl)-2-methylpyridin-3-amine, LogP = 2.59512 |
| Quantified Difference | +0.56 log units (ΔLogP) |
| Conditions | In silico prediction (standard computational methods from vendor datasheets) |
Why This Matters
This measurable increase in LogP directly impacts a compound's ADME profile, making the target compound more suitable for applications requiring higher membrane permeability or distinct lipophilic characteristics compared to its methylene-linked analog.
